6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . This reaction is often carried out in polar aprotic solvents such as dichloromethane or acetonitrile under reflux conditions . The formylation of 6-aryl imidazo[2,1-b]thiazoles can be performed using the Vilsmeier-Haack reaction, which involves the use of POCl3 and DMF in chloroform at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, it can stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic processes . Additionally, its anticancer activity is linked to its ability to induce mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole: A closely related compound with similar biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Another related compound with potential anticancer and antimicrobial properties.
Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate: A derivative with similar structural features and applications.
Uniqueness
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the CAR receptor, sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H11N3OS |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
6-[ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3OS/c1-3-11(2)8-7(6-13)12-4-5-14-9(12)10-8/h4-6H,3H2,1-2H3 |
InChI Key |
IPSASVXAFNIPHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(N2C=CSC2=N1)C=O |
Origin of Product |
United States |
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